molecular formula C16H15NO3 B484894 (4-Acetamidophenyl) 3-methylbenzoate CAS No. 392236-06-5

(4-Acetamidophenyl) 3-methylbenzoate

Cat. No. B484894
CAS RN: 392236-06-5
M. Wt: 269.29g/mol
InChI Key: LTOFSUKGTPOKCB-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel 4-acetamidophenyl 3- ( (Z)-but-2-enoyl)phenylcarbamate based chalcone moieties have been synthesized via green chemical Ti/Al (OH) 3 and Fe/Al (OH) 3 nano catalyzed pathway . Another method for synthesizing related compounds involves a novel telescopic process starting from 3-Bromo-1- (3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid .


Chemical Reactions Analysis

The chemical reactions involving “(4-Acetamidophenyl) 3-methylbenzoate” are not explicitly mentioned in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Acetamidophenyl) 3-methylbenzoate” are not detailed in the sources I found .

Scientific Research Applications

Synthesis of Chalcone Moieties

“(4-Acetamidophenyl) 3-methylbenzoate” has been used in the synthesis of chalcone moieties. A series of novel 4-acetamidophenyl 3-((Z)-but-2-enoyl)phenylcarbamate based chalcone moieties have been synthesized via green chemical Ti/Al(OH)3 and Fe/Al(OH)3 nano catalyzed pathway .

Molecular Docking Studies

This compound has been used in molecular docking studies. The compounds exhibited excellent binding energy towards the essential requirements of targeted compounds for EGFR receptor bearing quinazoline inhibitor .

Quantum Chemical Studies

“(4-Acetamidophenyl) 3-methylbenzoate” has been used in quantum chemical studies. Cyclic voltammetry (CV) studies reveal that HOMO and LUMO values of the compounds are evidenced that band along with intra molecular charge transfer character (D-π-A) .

Spectroscopic Investigations

This compound has been used in spectroscopic investigations. The synthesized molecules were interpreted by FT-IR, 1H-NMR, 13C-NMR, Mass and elemental analysis .

Synthesis of Novel Conjugates of Gallic Acid

“(4-Acetamidophenyl) 3-methylbenzoate” has been used in the synthesis of novel conjugates of gallic acid. Gallic acid was methylated to 3,4,5 trimethoxy gallic acid, which then underwent steglich esterification first with paracetamol and then with 4-hydroxy acetophenone to yield 4-acetamidophenyl 3,4,5-trimethoxybenzoate .

Antimicrobial Activity

The synthesized compounds have shown broad-spectrum antibacterial activity against several strains of bacteria and certain unicellular fungi .

Future Directions

The future directions for the study and application of “(4-Acetamidophenyl) 3-methylbenzoate” are not explicitly mentioned in the sources I found .

properties

IUPAC Name

(4-acetamidophenyl) 3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11-4-3-5-13(10-11)16(19)20-15-8-6-14(7-9-15)17-12(2)18/h3-10H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOFSUKGTPOKCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetamidophenyl 3-methylbenzoate

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